molecular formula C19H30O3 B15182321 1,3-Benzodioxole, 5-((4,8-dimethyldecyl)oxy)- CAS No. 41757-58-8

1,3-Benzodioxole, 5-((4,8-dimethyldecyl)oxy)-

Katalognummer: B15182321
CAS-Nummer: 41757-58-8
Molekulargewicht: 306.4 g/mol
InChI-Schlüssel: OCCHAUQOGMSORW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Benzodioxole, 5-((4,8-dimethyldecyl)oxy)- is an organic compound that belongs to the class of benzodioxoles This compound is characterized by the presence of a benzodioxole ring, which is a benzene ring fused with a dioxole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-Benzodioxole, 5-((4,8-dimethyldecyl)oxy)- can be synthesized through a series of chemical reactions involving the starting materials catechol and disubstituted halomethanes. The synthesis typically involves the methylenation of catechols using disubstituted halomethanes in the presence of a base. The reaction conditions often include aprotic polar solvents to facilitate the methylenation process .

Industrial Production Methods

The industrial production of 1,3-Benzodioxole, 5-((4,8-dimethyldecyl)oxy)- follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, is also common in industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Benzodioxole, 5-((4,8-dimethyldecyl)oxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzodioxole derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1,3-Benzodioxole, 5-((4,8-dimethyldecyl)oxy)- has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of various organic molecules and as a reagent in chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: It is used in the production of pesticides, fragrances, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1,3-Benzodioxole, 5-((4,8-dimethyldecyl)oxy)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and functional groups. For example, derivatives of 1,3-Benzodioxole have been shown to act as potent auxin receptor agonists, promoting root growth in plants by enhancing root-related signaling responses .

Vergleich Mit ähnlichen Verbindungen

1,3-Benzodioxole, 5-((4,8-dimethyldecyl)oxy)- can be compared with other similar compounds, such as:

The uniqueness of 1,3-Benzodioxole, 5-((4,8-dimethyldecyl)oxy)- lies in its specific chemical structure, which imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.

Eigenschaften

CAS-Nummer

41757-58-8

Molekularformel

C19H30O3

Molekulargewicht

306.4 g/mol

IUPAC-Name

5-(4,8-dimethyldecoxy)-1,3-benzodioxole

InChI

InChI=1S/C19H30O3/c1-4-15(2)7-5-8-16(3)9-6-12-20-17-10-11-18-19(13-17)22-14-21-18/h10-11,13,15-16H,4-9,12,14H2,1-3H3

InChI-Schlüssel

OCCHAUQOGMSORW-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)CCCC(C)CCCOC1=CC2=C(C=C1)OCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.